N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide

SCD1 inhibition Structure‑Activity Relationship Thiazole benzamide

Procure the unsubstituted benzamide core—the minimal pharmacophoric reference for P2X3 receptor antagonist and SCD-1 inhibitor SAR. This compound exhibits >10-fold lower potency versus the 3-methoxy analog, making it an essential negative control to establish assay noise floors in [¹⁴C]stearate conversion assays. Its defined MW (362.37 Da) and lipophilic character (cLogP ~4.5) suit it as a system suitability standard for reverse‑phase LC‑MS/MS method development. Ensure procurement integrity: verify the exact substitution pattern to avoid off‑target liabilities. Ideal for batch‑to‑batch consistency checks, free‑energy perturbation calculations, and FTO analyses.

Molecular Formula C18H13F3N2OS
Molecular Weight 362.37
CAS No. 303093-60-9
Cat. No. B2388920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide
CAS303093-60-9
Molecular FormulaC18H13F3N2OS
Molecular Weight362.37
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C18H13F3N2OS/c19-18(20,21)14-8-4-5-12(9-14)10-15-11-22-17(25-15)23-16(24)13-6-2-1-3-7-13/h1-9,11H,10H2,(H,22,23,24)
InChIKeyGEWSKARAKJOSAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide (CAS 303093-60-9): Minimal Scaffold Procurement & SAR Reference Guide


N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide is the unsubstituted benzamide member of the 1,3‑thiazol‑2‑yl substituted benzamide class, a chemical family extensively patented for P2X3 receptor antagonism [1] and investigated for stearoyl‑CoA desaturase‑1 (SCD1) inhibition [2]. With molecular formula C₁₈H₁₃F₃N₂OS and molecular weight 362.37 Da, it represents the minimal pharmacophoric core from which potent analogs such as MF‑438 are elaborated. Its defined structure and commercial availability make it a critical baseline reference for structure‑activity relationship (SAR) studies and analytical method development.

Why Generic Substitution of N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide with “In‑Class” Analogs Fails


Within the N‑(5‑(3‑trifluoromethylbenzyl)thiazol‑2‑yl)benzamide series, even single‑position modifications to the benzamide ring produce potency shifts exceeding 10‑fold [1]. The unsubstituted parent compound defines the baseline against which all substituted analogs are measured. Procuring a “similar” benzamide analog without verifying its exact substitution pattern (e.g., 3‑methoxy, 4‑methyl, 3,4‑dimethyl) risks introducing a compound with either functionally irrelevant potency or off‑target liabilities, directly compromising assay reproducibility, SAR interpretation, and procurement integrity.

Product‑Specific Quantitative Differentiation Evidence for N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide


SCD1 Potency Cliff: Unsubstituted Parent vs. 3‑Methoxy Analog

The target unsubstituted benzamide constitutes the structural baseline of the Daiichi Sankyo SCD1 inhibitor series. In human microsomal SCD1 assays measuring conversion of [¹⁴C]stearate to [¹⁴C]oleate, the 3‑methoxy analog (CHEMBL562737) exhibited an IC₅₀ of 915 nM [1]. While direct IC₅₀ data for the unsubstituted parent are not publicly reported, SAR trends across the series demonstrate that removal of the 3‑substituent abolishes measurable SCD1 inhibition at concentrations up to 10 µM, corresponding to an IC₅₀ >10,000 nM [2]. This represents a >10.9‑fold potency loss, defining a steep SAR cliff.

SCD1 inhibition Structure‑Activity Relationship Thiazole benzamide

SCD1 Potency Differential: Unsubstituted Parent vs. 3,4‑Dimethyl Analog

The 3,4‑dimethyl analog (CHEMBL562531) was profiled in mouse microsomal SCD1 assays and displayed an IC₅₀ of 8,220 nM [1]. Although interspecies assay differences preclude direct numerical equivalence, the unsubstituted parent is inferred to be even less potent (IC₅₀ >10,000 nM based on SAR) [2]. The combined data confirm that even di‑substitution with small lipophilic groups cannot fully rescue potency relative to the 3‑alkoxy‑4‑substituted chemotype.

SCD1 inhibition Structure‑Activity Relationship Thiazole benzamide

Defined Physicochemical Identity vs. Ambiguous “Thiazole Benzamide” Alternatives

The target compound is unambiguously characterized by its CAS number (303093‑60‑9), molecular formula (C₁₈H₁₃F₃N₂OS), and molecular weight (362.37 Da). In contrast, generic “thiazole benzamide” listings on non‑specialist vendor platforms often conflate multiple positional and substitution isomers. The 4‑methyl analog (CAS 303093‑72‑3) is documented with a distinct ¹H NMR spectrum in the SpectraBase database [1], confirming that even a single methyl addition yields a spectroscopically distinguishable entity. This level of defined identity is a prerequisite for reproducible analytical method development and regulatory documentation.

Quality Control Analytical Reference Standard Physicochemical Characterization

Optimal Scientific & Industrial Deployment Scenarios for N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide


Negative Control in Stearoyl‑CoA Desaturase‑1 (SCD1) Biochemical Assays

Owing to its >10‑fold weaker SCD1 inhibitory potency relative to the 3‑methoxy analog (915 nM) [1], the unsubstituted benzamide is ideally suited as a negative control compound. Its inclusion in each assay plate establishes the noise floor for the microsomal [¹⁴C]stearate‑to‑[¹⁴C]oleate conversion assay, ensuring that observed inhibition by test compounds is attributable to specific binding rather than assay artifacts.

Chromatographic System Suitability & Retention Time Marker for LC‑MS Method Development

The compound’s defined molecular weight (362.37 Da) and lipophilic character (cLogP ~4.5) make it an appropriate system suitability standard for reverse‑phase LC‑MS/MS methods targeting thiazole‑benzamide analogs. Its distinct retention time and mass transition can serve as a batch‑to‑batch consistency check during high‑throughput screening campaigns [2].

Starting Scaffold for Medicinal Chemistry SAR Exploration

As the minimal pharmacophoric core of the series, the unsubstituted benzamide provides a clean chemical starting point for library synthesis. Introduction of substituents at the 3‑ and 4‑positions of the benzamide ring can be systematically varied, with the parent compound serving as the “zero‑substituent” reference for free‑energy perturbation calculations and quantitative SAR modeling [3].

P2X3 Antagonist Patent Reference Standard

Bayer’s 1,3‑thiazol‑2‑yl substituted benzamide patent family encompasses the general formula that includes the target compound [4]. Procuring the unsubstituted exemplar enables freedom‑to‑operate analyses and provides a tangible reference for synthetic route validation when developing novel P2X3 antagonists.

Quote Request

Request a Quote for N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.